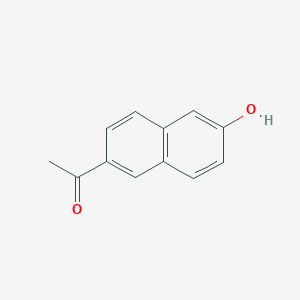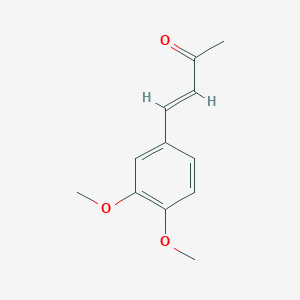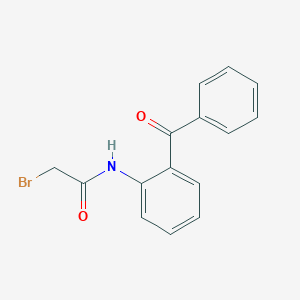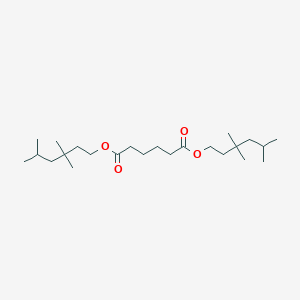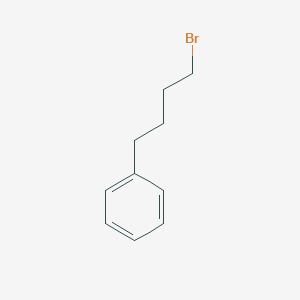
1-Brom-4-phenylbutan
Übersicht
Beschreibung
1-Bromo-4-phenylbutane, also known as 1-bromobutane or 1-bromo-n-butane, is a volatile, colorless liquid with a sweet odor. It is a halogenated hydrocarbon, and is used as a solvent in organic synthesis. It is also a building block for the synthesis of other compounds, such as pharmaceuticals, dyes, and fragrances. 1-Bromo-4-phenylbutane has a wide range of applications in the laboratory and in industry, and is an important intermediate in many chemical reactions.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
1-Brom-4-phenylbutan wird oft als Reagenz in der organischen Synthese verwendet . Es kann als Baustein bei der Synthese komplexerer organischer Moleküle dienen. Sein Bromatom macht es zu einer guten Abgangsgruppe, was bei nukleophilen Substitutionsreaktionen nützlich ist .
Pharmazeutische Forschung
Diese Verbindung wird als pharmazeutischer Zwischenstoff verwendet . Das bedeutet, dass es bei der Herstellung verschiedener pharmazeutischer Medikamente verwendet wird. Die Einzelheiten dieser Anwendungen hängen von dem jeweiligen synthetisierten Medikament ab .
Materialwissenschaft
In der Materialwissenschaft könnte this compound potenziell bei der Synthese neuer Materialien verwendet werden. Seine Struktur könnte es ihm ermöglichen, als Monomer bei der Herstellung bestimmter Arten von Polymeren zu dienen .
Biochemische Forschung
In der biochemischen Forschung könnte this compound bei der Untersuchung verschiedener biologischer Prozesse verwendet werden. Beispielsweise könnte es verwendet werden, um Verbindungen zu synthetisieren, die strukturell bestimmten Biomolekülen ähneln, sodass Forscher ihre Funktion untersuchen können
Wirkmechanismus
Target of Action
1-Bromo-4-phenylbutane is a chemical compound that primarily targets organic molecules in chemical reactions. Its primary targets are typically other organic compounds with which it can react, such as in nucleophilic substitution reactions .
Mode of Action
The mode of action of 1-Bromo-4-phenylbutane involves its interaction with other organic compounds in chemical reactions. For instance, in a nucleophilic substitution reaction, the bromine atom in 1-Bromo-4-phenylbutane can be replaced by a nucleophile . This results in the formation of a new organic compound and the release of a bromide ion .
Biochemical Pathways
1-Bromo-4-phenylbutane can participate in various biochemical pathways, particularly those involving free radical reactions and nucleophilic substitutions . For example, in a free radical reaction, a hydrogen atom can be removed from the benzylic position of 1-Bromo-4-phenylbutane, resulting in the formation of a resonance-stabilized radical . This radical can then react with other molecules to form new compounds .
Pharmacokinetics
It is known to be slightly soluble in water , which could influence its bioavailability and distribution in the body.
Result of Action
The result of 1-Bromo-4-phenylbutane’s action is the formation of new organic compounds through chemical reactions. These reactions can lead to changes at the molecular and cellular levels, depending on the specific compounds involved and the conditions under which the reactions occur .
Action Environment
The action of 1-Bromo-4-phenylbutane can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other substances, the temperature, and the pH of the environment . Additionally, it should be noted that 1-Bromo-4-phenylbutane should be stored under recommended conditions to maintain its stability and prevent reactions with incompatible substances, such as oxidizing agents .
Safety and Hazards
1-Bromo-4-phenylbutane can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapours, and avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
Relevant Papers The synthesis and properties of 1-Bromo-4-phenylbutane have been discussed in several papers and patents . These documents provide valuable insights into the production methods, reactions, and potential applications of this compound.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 1-Bromo-4-phenylbutane are not well-studied. It is known that brominated organic compounds can participate in various biochemical reactions. For instance, they can undergo free radical bromination, nucleophilic substitution, and oxidation
Molecular Mechanism
Brominated compounds can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
4-bromobutylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBQQAHIVODAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293481 | |
| Record name | 1-Bromo-4-phenylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13633-25-5 | |
| Record name | 1-Bromo-4-phenylbutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-4-phenylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BROMO-4-PHENYLBUTANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






